Product packaging for Boc-D-4-Pal-OH(Cat. No.:CAS No. 37535-57-2; 37535-58-3)

Boc-D-4-Pal-OH

Cat. No.: B2488376
CAS No.: 37535-57-2; 37535-58-3
M. Wt: 266.297
InChI Key: FNYWDMKESUACOU-SNVBAGLBSA-N
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Description

Significance of Non-Canonical D-Amino Acids in Modern Organic Chemistry

While L-amino acids are the proteinogenic building blocks of life, non-canonical amino acids (ncAAs), including D-amino acids, are not naturally encoded in the genetic code but offer unique advantages in synthetic and medicinal chemistry. nih.govresearchgate.net The incorporation of ncAAs into peptides can lead to peptidomimetics with enhanced enzymatic stability and potentially higher biological activity. nih.gov D-amino acids, in particular, can confer resistance to proteolytic degradation, making them valuable components in the design of therapeutic peptides and other bioactive molecules. mdpi.com The synthesis and application of ncAAs are burgeoning fields, with researchers continuously developing new methods to access these valuable compounds. researchgate.netchemrxiv.org

The structural diversity of ncAAs allows for the fine-tuning of peptide and protein properties. nih.gov For instance, the introduction of ncAAs can induce specific secondary structures, such as helices, which can be crucial for biological function. nih.gov This ability to modulate conformation and stability makes ncAAs, including D-amino acid derivatives like Boc-3-(4-pyridyl)-D-alanine, essential tools for developing novel therapeutics and probes for studying biological systems. nih.govmdpi.com

Role of Pyridyl-Substituted Amino Acids as Chiral Building Blocks in Synthesis

Pyridyl-substituted amino acids are a class of non-canonical amino acids that have proven to be exceptionally useful as chiral building blocks in organic synthesis. psu.edu The pyridine (B92270) ring, a heterocyclic aromatic structure, can participate in various chemical interactions, including metal coordination and π-π stacking, which can influence the properties of the final molecule. These interactions are particularly important in the design of catalysts and bioactive compounds. psu.edu

The synthesis of enantiomerically pure pyridyl amino acids is an area of active research, with various methods being developed to achieve high levels of stereocontrol. psu.edunih.govrsc.org These chiral building blocks have been incorporated into peptides to create novel catalysts and have been used in the synthesis of complex natural products and pharmaceuticals. psu.edursc.org The ability to introduce a pyridyl moiety with a defined stereochemistry allows chemists to precisely control the three-dimensional structure and, consequently, the function of the target molecule.

Overview of Boc-3-(4-pyridyl)-D-alanine's Versatility in Advanced Chemical Applications

Boc-3-(4-pyridyl)-D-alanine combines the advantageous features of a D-amino acid, a pyridyl substituent, and a Boc protecting group, making it a highly versatile reagent in advanced chemical applications. The Boc group is a widely used amine protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. genscript.comchemistrysteps.comwikipedia.org This allows for the stepwise and controlled assembly of complex peptides. genscript.com

The unique structure of Boc-3-(4-pyridyl)-D-alanine, with its pyridyl ring, facilitates increased interaction with biological targets, making it a valuable component in medicinal chemistry for designing bioactive peptides and pharmaceuticals. chemimpex.com It is particularly useful in the development of compounds targeting neurological disorders. chemimpex.comchemimpex.com Researchers utilize this compound as a building block in the synthesis of modified peptides with enhanced biological activity. Its compatibility with standard coupling reagents and methods streamlines the synthetic process, ensuring high yields and reliable performance. chemimpex.comchemimpex.com

Properties of Boc-3-(4-pyridyl)-D-alanine

Property Value Reference
Molecular Formula C13H18N2O4 fishersci.cauni.lunih.gov
Molecular Weight 266.3 g/mol chemimpex.comfishersci.ca
Appearance White to off-white powder chemicalbook.com
Purity ≥95% fishersci.ca
Melting Point 223–229 °C
Storage Temperature 2-8°C sigmaaldrich.com
CAS Number 37535-58-3 fishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B2488376 Boc-D-4-Pal-OH CAS No. 37535-57-2; 37535-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWDMKESUACOU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-58-3
Record name Boc-3-(4-pyridyl)-D-alanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Reactivity and Chemical Transformations of Boc 3 4 Pyridyl D Alanine

Selective Deprotection Strategies for the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions. The deprotection of the Boc group from Boc-3-(4-pyridyl)-D-alanine is a critical step in the synthesis of peptides and other derivatives, unmasking the primary amine for subsequent coupling reactions.

The most common method for Boc deprotection involves treatment with strong acids. organic-chemistry.org Trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is highly effective for this purpose. sigmaaldrich.com The reaction proceeds via cleavage of the carbamate (B1207046) bond, generating the free amine as a trifluoroacetate (B77799) salt, along with isobutylene (B52900) and carbon dioxide as byproducts. Another common acidic reagent is hydrogen chloride (HCl) in an organic solvent such as dioxane or diethyl ether. organic-chemistry.org

While effective, the use of strong acids can sometimes be incompatible with other acid-sensitive functional groups within a molecule. Therefore, milder and more selective deprotection methods have been developed. These can include the use of Lewis acids or carrying out the reaction at lower temperatures to control the reaction rate and improve selectivity. The choice of deprotection strategy is crucial to avoid unwanted side reactions and ensure the integrity of the target molecule.

Below is a table summarizing common deprotection strategies for the Boc group:

ReagentSolvent(s)ConditionsNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM), neatRoom temperatureStandard and highly effective method. sigmaaldrich.com
Hydrogen chloride (HCl)Dioxane, Diethyl ether, Methanol0 °C to room temperatureProvides the amine as a hydrochloride salt. organic-chemistry.org
Lewis Acids (e.g., TMSI)Dichloromethane (DCM)Neutral pH conditions can be achieved with additives. organic-chemistry.orgUseful for substrates with other acid-labile groups.
Thermolytic cleavageHigh-boiling solvents (e.g., TFE, HFIP)Reflux or microwave irradiationCan be accelerated with microwave assistance. chemicalbook.com

TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoroisopropanol; TMSI: Trimethylsilyl iodide

Functional Group Interconversions on the Pyridine (B92270) Nucleus

The pyridine ring of Boc-3-(4-pyridyl)-D-alanine is a key site for structural modification, allowing for the introduction of various functional groups to modulate the compound's properties. These transformations can be broadly categorized into oxidative modifications and substitution reactions.

Oxidation of the pyridine nitrogen atom to form a pyridine N-oxide is a common transformation for pyridine-containing compounds. scripps.edu This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. The N-oxide can be prepared by treating the pyridine derivative with an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in further synthetic steps. For instance, pyridine N-oxides can facilitate nucleophilic substitution at the 2- and 4-positions of the ring. scripps.edu

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution compared to benzene. When such reactions do occur, substitution is typically directed to the 3-position. However, the presence of the deactivating pyridinium (B92312) nitrogen often requires harsh reaction conditions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. For 4-substituted pyridines like Boc-3-(4-pyridyl)-D-alanine, nucleophilic attack would be favored at the 2- and 6-positions. A well-known example of such a reaction is the Chichibabin reaction, where pyridine reacts with sodium amide to introduce an amino group at the 2-position. researchgate.net While direct nucleophilic substitution on the unsubstituted pyridine ring of Boc-3-(4-pyridyl)-D-alanine would require a strong nucleophile and potentially harsh conditions, derivatization of the ring with a good leaving group can facilitate these transformations.

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of Boc-3-(4-pyridyl)-D-alanine is readily converted into amides and esters, which are fundamental transformations in peptide synthesis and the creation of prodrugs or other derivatives.

Amidation is most commonly achieved through the use of coupling reagents. peptide.com These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form an amide bond. A wide variety of coupling reagents are available, each with its own advantages in terms of efficiency, suppression of side reactions like racemization, and compatibility with different reaction conditions. sigmaaldrich.compeptide.com

Commonly used classes of coupling reagents include:

Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization. peptide.com

Phosphonium salts: like Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). sigmaaldrich.compeptide.com

Uronium/Aminium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). sigmaaldrich.com

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and maintaining the stereochemical integrity of the chiral center in Boc-3-(4-pyridyl)-D-alanine.

Esterification of the carboxylic acid can be accomplished through various methods. Standard acid-catalyzed esterification with an alcohol can be employed. Alternatively, reaction with an alkyl halide in the presence of a base is a common method. For N-Boc protected amino acids, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported as a catalyst for esterification in an alcohol solvent at room temperature, with the advantage of retaining the Boc group. researchgate.net Another approach involves the activation of the carboxylic acid, similar to amidation, followed by reaction with an alcohol. For instance, N-hydroxysuccinimide esters of N-protected amino acids react with alcohols in the presence of 4-(dimethylamino)pyridine (DMAP) to yield the corresponding esters. core.ac.uk

Below is a table summarizing common amidation and esterification reagents:

TransformationReagent ClassExamples
AmidationCarbodiimidesDCC, DIC (often with HOBt) peptide.com
Phosphonium SaltsBOP, PyBOP sigmaaldrich.compeptide.com
Uronium/Aminium SaltsHBTU, HATU sigmaaldrich.com
EsterificationAcid CatalysisH₂SO₄, HCl
Alkyl Halides & BaseAlkyl iodide, Cs₂CO₃
Catalytic MethodsCeric Ammonium Nitrate (CAN) researchgate.net
Activated EstersN-hydroxysuccinimide ester with DMAP core.ac.uk

Derivatization Strategies for Structural Modification and Functionalization

The structural versatility of Boc-3-(4-pyridyl)-D-alanine allows for a multitude of derivatization strategies aimed at modifying its biological activity, pharmacokinetic properties, or its utility as a synthetic building block. chemimpex.com

One key strategy involves the incorporation of this amino acid into peptide sequences. chemimpex.com The Boc-protected amine allows for its use in solid-phase or solution-phase peptide synthesis. After coupling the carboxylic acid to the N-terminus of a growing peptide chain, the Boc group is removed to allow for the addition of the next amino acid. The pyridine side chain can introduce unique properties into a peptide, such as altered hydrophilicity, the ability to form hydrogen bonds, or to coordinate with metal ions. nih.goviris-biotech.de

Further derivatization can be achieved by modifying the pyridine ring, as discussed in section 3.2. For example, introducing substituents onto the pyridine ring can fine-tune the electronic and steric properties of the side chain. This can be a powerful tool in structure-activity relationship (SAR) studies during drug development.

The carboxylic acid and the deprotected amine can also serve as handles for conjugation to other molecules, such as fluorescent labels, polymers, or drug delivery systems. This functionalization can be used to create probes for biological studies or to develop targeted therapeutic agents.

Spectroscopic and Structural Elucidation of Boc 3 4 Pyridyl D Alanine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Boc-3-(4-pyridyl)-D-alanine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular framework, including the presence of the tert-butyloxycarbonyl (Boc) protecting group, the alanine (B10760859) backbone, and the 4-pyridyl side chain.

In ¹H NMR spectroscopy, the protons of the Boc group typically appear as a characteristic sharp singlet in the upfield region, around 1.4 ppm, integrating to nine protons. mpg.dersc.org The protons of the alanine backbone—the alpha-proton (α-CH) and the two beta-protons (β-CH₂)—exhibit distinct chemical shifts and coupling patterns. The α-CH proton is expected to resonate as a multiplet around 4.3 ppm, while the β-CH₂ protons, being diastereotopic, will appear as two separate multiplets at approximately 3.0-3.2 ppm. The aromatic protons of the 4-pyridyl ring present as two distinct doublets, characteristic of a para-substituted pyridine (B92270) ring, typically found in the downfield region between 7.2 and 8.5 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule.

Table 1: Expected NMR Chemical Shifts (δ) for Boc-3-(4-pyridyl)-D-alanine Data are estimated based on typical values for Boc-protected amino acids and pyridyl compounds.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Boc -C(CH₃)₃~1.4 (s, 9H)~28.3 (3C)
Boc -C (CH₃)₃-~80.2
Boc -C=O-~155.5
α-CH~4.3-4.5 (m, 1H)~54.0
β-CH₂~3.0-3.2 (m, 2H)~37.5
Pyridyl C2, C6~8.5 (d, 2H)~150.0
Pyridyl C3, C5~7.2 (d, 2H)~124.0
Pyridyl C4-~148.0
Carboxyl C=O-~173.0
Carboxyl -OH~10-12 (br s, 1H)-
Amide N-H~5.0-5.5 (d, 1H)-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in Boc-3-(4-pyridyl)-D-alanine by measuring the absorption of infrared radiation corresponding to molecular vibrations. okstate.edu The IR spectrum of this compound is characterized by several key absorption bands. The presence of the Boc protecting group is confirmed by a strong carbonyl (C=O) stretching vibration from the carbamate (B1207046), typically observed around 1690-1710 cm⁻¹. researchgate.net The N-H bond of the carbamate gives rise to a stretching vibration in the region of 3300-3400 cm⁻¹. researchgate.net

The carboxylic acid moiety is identified by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp C=O stretching band around 1700-1725 cm⁻¹. The pyridyl ring exhibits characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. Gas-phase IR spectroscopy studies on deprotonated amino acids show strong symmetric and antisymmetric carboxylate stretching modes around 1300 and 1600 cm⁻¹, respectively. wayne.edu The interpretation of IR spectra is crucial for confirming the successful introduction of the Boc group and the integrity of the other functional groups. nih.govindexcopernicus.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For Boc-3-(4-pyridyl)-D-alanine, the primary chromophore is the 4-pyridyl group. This aromatic heterocycle is expected to exhibit characteristic π → π* transitions, resulting in strong absorbance in the UV region, typically with a maximum wavelength (λ_max) around 250-260 nm. The Boc-alanine portion of the molecule does not significantly absorb in the UV-Vis range. This technique is useful for quantitative analysis and for monitoring reactions involving the pyridyl ring.

Table 2: Characteristic IR Absorption Bands for Boc-3-(4-pyridyl)-D-alanine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Amide (Boc)N-H stretch3300 - 3400
C-H (aliphatic/aromatic)C-H stretch2850 - 3100
Carboxylic AcidC=O stretch1700 - 1725
Carbamate (Boc)C=O stretch1690 - 1710
Pyridyl RingC=C, C=N stretch1400 - 1600
Amide (Boc)N-H bend1510 - 1540

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles of Boc-3-(4-pyridyl)-D-alanine, confirming its covalent structure and D-configuration.

If a single crystal of sufficient quality could be grown, its analysis would reveal the molecule's preferred solid-state conformation. This includes the orientation of the Boc group relative to the amino acid backbone and the rotational position of the 4-pyridyl side chain. Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the carboxylic acid, the N-H group, and the pyridyl nitrogen. These non-covalent interactions are crucial for understanding the physical properties of the compound. While specific crystallographic data for Boc-3-(4-pyridyl)-D-alanine is not widely available in the literature, the technique remains the gold standard for absolute structural and stereochemical confirmation.

Chiral Chromatography (HPLC, LC-MS) for Enantiomeric Purity and Separation

Determining the enantiomeric purity of Boc-3-(4-pyridyl)-D-alanine is critical, as the biological activity of peptides and pharmaceuticals is often stereospecific. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method used for this purpose. nih.gov The technique involves separating the D- and L-enantiomers on a chiral stationary phase (CSP). nih.gov

For N-protected amino acids like Boc-3-(4-pyridyl)-D-alanine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective. mdpi.comsigmaaldrich.com For instance, CHIROBIOTIC T, based on the macrocyclic glycopeptide teicoplanin, has shown excellent selectivity for various N-blocked amino acids. sigmaaldrich.commst.edu The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times on the column.

The mobile phase composition, typically a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a nonpolar solvent (like heptane) for normal-phase chromatography, or an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) for reversed-phase chromatography, is optimized to achieve baseline separation of the enantiomers. mdpi.com Commercial sources often specify an enantiomeric purity of ≥99% for Boc-3-(4-pyridyl)-D-alanine, as determined by chiral HPLC. chemimpex.com Coupling the HPLC system to a mass spectrometer (LC-MS) allows for simultaneous separation and mass confirmation, providing an additional layer of analytical certainty. researchgate.net

Table 3: Typical Chiral HPLC Conditions for Separation of Boc-Amino Acid Enantiomers

Parameter Description
Chiral Stationary Phase (CSP) Macrocyclic glycopeptide (e.g., Teicoplanin-based) or polysaccharide-based (e.g., derivatized cellulose/amylose)
Mobile Phase (Normal Phase) Heptane/Ethanol/Acetic Acid mixtures
Mobile Phase (Reversed Phase) Aqueous buffer (e.g., ammonium (B1175870) acetate) / Methanol or Acetonitrile
Detection UV at ~254 nm
Purpose Quantification of enantiomeric excess (e.e.) and determination of chiral purity

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and probe the structure of Boc-3-(4-pyridyl)-D-alanine. Soft ionization techniques such as Electrospray Ionization (ESI) are typically employed, as they allow the intact molecule to be ionized with minimal fragmentation, primarily as a protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The measured mass-to-charge ratio (m/z) of these ions can be used to confirm the elemental composition, C₁₃H₁₈N₂O₄, which has a monoisotopic mass of 266.1267 g/mol .

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion. A characteristic fragmentation pathway for Boc-protected amino acids is the loss of the Boc group. This can occur through the neutral loss of isobutylene (B52900) (56 Da) or the loss of the entire tert-butoxycarbonyl group (100 Da). Subsequent fragmentation can involve the loss of water (H₂O) or carbon monoxide (CO) from the carboxylic acid moiety, as well as cleavages along the amino acid backbone. Analysis of these fragmentation patterns serves as a fingerprint to verify the identity of the compound.

Table 4: Predicted Mass Spectrometry Data for Boc-3-(4-pyridyl)-D-alanine Adducts Data derived from computational predictions. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺[C₁₃H₁₉N₂O₄]⁺267.1339
[M+Na]⁺[C₁₃H₁₈N₂O₄Na]⁺289.1159
[M+K]⁺[C₁₃H₁₈N₂O₄K]⁺305.0900
[M+NH₄]⁺[C₁₃H₂₂N₃O₄]⁺284.1605
[M-H]⁻[C₁₃H₁₇N₂O₄]⁻265.1194

Theoretical and Computational Investigations of Boc 3 4 Pyridyl D Alanine

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governed by its electron distribution. These methods are instrumental in predicting molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyridyl alanine (B10760859) derivatives, DFT studies focus on optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties. scispace.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. wu.ac.th

Table 1: Selected DFT-Calculated Geometrical Parameters for Boc-3-(4-pyridyl)-D-alanine Note: These are representative values based on typical DFT calculations for similar structures.

ParameterBond/AngleCalculated Value
Bond LengthCα - Cβ~ 1.53 Å
Bond LengthCβ - Cγ (pyridyl)~ 1.51 Å
Bond LengthC=O (carboxyl)~ 1.21 Å
Bond LengthN-H (amide)~ 1.01 Å
Bond AngleCα - N - H~ 118°
Bond AngleCβ - Cα - C'~ 112°
Dihedral AngleN - Cα - Cβ - CγVaries with conformation

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net In pyridyl alanine derivatives, the HOMO is typically localized over the electron-rich regions, such as the pyridine (B92270) ring, while the LUMO is distributed over the electron-deficient areas. researchgate.net Understanding the distribution and energies of these orbitals is essential for predicting how the molecule will interact with other chemical species, including biological receptors. scirp.org

Table 2: Representative Frontier Orbital Energies Note: Values are hypothetical, presented in electron volts (eV), to illustrate typical computational results.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5 eVHighest Occupied Molecular Orbital
LUMO-1.7 eVLowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.8 eV Indicator of Chemical Reactivity

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov

For Boc-3-(4-pyridyl)-D-alanine, MD simulations can reveal the accessible conformations of the molecule in different environments, such as in aqueous solution or when interacting with a protein. nih.gov By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring shapes of the molecule. This is particularly important for understanding how the molecule might fit into a binding site of a biological target. nih.gov Key parameters analyzed include dihedral angle variations, which describe the rotation around chemical bonds, and root-mean-square deviation (RMSD) to assess conformational stability. nih.gov

Binding Affinity Predictions through Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to predict how a ligand, such as Boc-3-(4-pyridyl)-D-alanine, might interact with a protein receptor. nih.gov

The process involves placing the ligand into the binding site of a protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity (or binding free energy) for each pose. nih.gov Lower scores typically indicate more favorable binding. These predictions help identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov Docking studies can guide the design of more potent analogs by suggesting structural modifications that could enhance binding affinity. mdpi.com

Table 3: Hypothetical Molecular Docking Results Note: The data below is for illustrative purposes, showing typical outputs from a docking simulation against a hypothetical protein kinase.

LigandProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Boc-3-(4-pyridyl)-D-alanineKinase XYZ-7.8ASP-145, LYS-88, PHE-160

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgyoutube.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. youtube.com

To build a QSAR model for a series of pyridyl alanine derivatives, researchers first calculate a set of molecular descriptors for each compound. chemmethod.com These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity. chemmethod.com A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.govmdpi.com

Investigation of Acid-Base Properties in Ground and Excited States

The acid-base properties of Boc-3-(4-pyridyl)-D-alanine, specifically its pKa values, are critical for understanding its behavior in physiological environments. The molecule has multiple ionizable sites: the carboxylic acid group, the Boc-protected amine, and the nitrogen atom of the pyridine ring. Computational methods can be used to predict the pKa values of these functional groups. rsc.orgresearchgate.net

The pKa of the pyridine nitrogen, for instance, is influenced by its chemical environment and whether it is protonated. core.ac.uk Deviations from planar geometry can lower the pKa of a pyridine ring system. core.ac.uk It is also important to consider that pKa values can change when a molecule is in an electronically excited state, a phenomenon relevant to photochemistry and fluorescence. Computational analysis can predict these shifts in acidity or basicity upon electronic excitation, providing a more complete picture of the molecule's chemical behavior.

Table 4: Predicted pKa Values for Ionizable Groups Note: These values are representative estimates for the functional groups in their ground electronic state.

Functional GroupPredicted pKaState at pH 7.4
Carboxylic Acid (-COOH)~ 2.5 - 3.5Deprotonated (-COO⁻)
Pyridine Nitrogen~ 5.0 - 5.5Partially Protonated
Boc-Amine (-NHBoc)Not readily ionizableNeutral

Applications of Boc 3 4 Pyridyl D Alanine in Medicinal Chemistry and Peptide Science

Design and Synthesis of Bioactive Peptides and Peptide Analogues

The design and synthesis of bioactive peptides and their analogues represent a significant area of drug discovery, where peptides are investigated for their therapeutic potential. Boc-3-(4-pyridyl)-D-alanine is a valuable tool in this process. chemimpex.com Its distinct structure, featuring a pyridine (B92270) ring, enhances potential interactions with biological targets, making it a point of interest for medicinal chemists aiming to develop targeted therapies. chemimpex.comchemimpex.com The use of such non-natural amino acids is a key strategy in overcoming the limitations of natural peptides as drugs.

Incorporation into Peptide Sequences for Enhanced Biological Activity

The incorporation of Boc-3-(4-pyridyl)-D-alanine into peptide chains is a strategic approach to enhance biological activity. The pyridine ring within its structure can establish specific interactions within biological systems, aiding in the design of highly targeted therapeutic molecules. chemimpex.com Furthermore, the presence of a D-amino acid, an isomer not typically found in proteins, can profoundly influence the peptide's three-dimensional shape. This altered conformation can lead to a better fit with biological targets, such as receptors or enzymes, thereby increasing the peptide's potency and efficacy. The introduction of D-amino acids is a well-established method for modulating the biological function of synthetic peptides.

Role as a Protecting Group in Solid-Phase and Solution-Phase Peptide Synthesis

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive amino group of an amino acid while the carboxyl group is activated for coupling. libretexts.org The Boc (tert-butyloxycarbonyl) group in Boc-3-(4-pyridyl)-D-alanine serves this purpose as a temporary protecting group for the α-amino group. chemimpex.comcymitquimica.com

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis, where a peptide is assembled sequentially while one end is attached to a solid resin support. sigmaaldrich.com The Boc-chemistry approach to SPPS involves a repeating cycle of steps. peptide.com The Boc group is notably acid-labile and is typically removed using a moderately strong acid like trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). peptide.comchempep.com After the Boc group is cleaved, the newly exposed amino group (as a TFA salt) must be neutralized with a base before it can react with the next incoming amino acid. peptide.com This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is complete. peptide.com

StepDescriptionCommon Reagents
1. Resin Loading The first C-terminal amino acid is attached to an insoluble resin support.Boc-amino acid cesium salt, Merrifield resin. chempep.com
2. Deprotection The Boc protecting group is removed from the N-terminus of the resin-bound amino acid.50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). peptide.comchempep.com
3. Neutralization The deprotected amine (TFA salt) is converted to a free amine to prepare for coupling.Diisopropylethylamine (DIEA) in DCM. peptide.com
4. Coupling The next Boc-protected amino acid is activated and coupled to the free amine on the growing peptide chain.Dicyclohexylcarbodiimide (DCC), HBTU, HATU. peptide.compeptide2.com
5. Washing Excess reagents and byproducts are washed away from the resin.Dichloromethane (DCM), Dimethylformamide (DMF). peptide.com
6. Final Cleavage Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.Strong acids such as Hydrogen Fluoride (HF) or TFMSA. peptide.comchempep.com

Solution-Phase Peptide Synthesis: Before the advent of SPPS, peptides were synthesized entirely in solution. libretexts.org This method is still employed for certain peptides or for large-scale synthesis. libretexts.org The fundamental principle remains the same: the Boc group on one amino acid protects its amino group, allowing its carboxyl group to be selectively coupled to the deprotected amino group of another. libretexts.org

Development of Peptidomimetics with Improved Pharmacological Properties

While peptides can be highly potent and selective, their use as drugs is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. The incorporation of unnatural amino acids like 3-(4-pyridyl)-D-alanine is a cornerstone of peptidomimetic design. chemimpex.com

Strategies for Mimicking Peptide Conformations and Interactions

A key strategy in peptidomimetic design is to constrain the molecule into its "bioactive conformation"—the specific shape it adopts when binding to its target. The inclusion of a D-amino acid like 3-(4-pyridyl)-D-alanine introduces a significant conformational restraint on the peptide backbone. This can lock the peptide into a shape that has a higher affinity for its biological target. Furthermore, the pyridine side chain can act as a mimic for the side chain of a natural amino acid, such as histidine, or introduce new, favorable interactions (e.g., hydrogen bonding, pi-stacking) with the target receptor, thereby enhancing binding and specificity. chemimpex.comchemimpex.com

Engineering Enhanced Proteolytic Resistance and Metabolic Stability

A major hurdle for peptide-based drugs is their rapid degradation by proteases, enzymes that cleave peptide bonds. These enzymes are highly specific for substrates composed of L-amino acids. By strategically placing a D-amino acid, such as 3-(4-pyridyl)-D-alanine, within a peptide sequence, the resulting peptide bond becomes resistant to cleavage by these proteases. This substitution significantly enhances the peptide's resistance to enzymatic degradation, leading to a longer half-life in the body and improved metabolic stability.

FeatureNatural L-Amino AcidsUnnatural D-Amino Acids (e.g., 3-(4-pyridyl)-D-alanine)
Proteolytic Stability Susceptible to degradation by proteases.Resistant to degradation by proteases.
Conformation Contributes to the natural, flexible peptide backbone.Induces conformational constraints, potentially locking in a bioactive shape.
Receptor Interaction Forms standard interactions based on natural side chains.Can introduce novel side-chain interactions (e.g., via pyridine ring) to enhance binding.
Biological Half-life Generally short.Generally extended.

Building Block for Novel Pharmaceutical Compounds and Drug Candidates

In medicinal chemistry, a "building block" is a molecular fragment that can be readily incorporated into a larger, more complex molecule during synthesis. Boc-3-(4-pyridyl)-D-alanine is considered a versatile building block for the development of new drugs beyond peptide-based therapies. chemimpex.comchemimpex.com Its structure contains multiple reactive sites that can be chemically modified to create a diverse range of small molecules.

The pyridine ring is a particularly important structural motif in pharmaceuticals. lifechemicals.com It is a common heterocycle found in numerous natural products and is a core component of many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other interactions with biological targets. lifechemicals.com By using Boc-3-(4-pyridyl)-D-alanine as a starting material, chemists can synthesize novel compounds that leverage the favorable properties of the pyridine moiety to create new drug candidates for a wide array of diseases. chemimpex.comlifechemicals.com

Drug NameTherapeutic Use
Torasemide Antihypertensive drug. lifechemicals.com
Pyridostigmine Used in the treatment of myasthenia gravis. lifechemicals.com
Alendronic acid Medication for various forms of osteoporosis. lifechemicals.com
Vismodegib Anti-carcinoma drug. lifechemicals.com

Design of Compounds Targeting Specific Receptors, particularly in the Nervous System

The distinct architecture of Boc-3-(4-pyridyl)-D-alanine, featuring a pyridine ring, is instrumental in designing compounds that target specific receptors within the nervous system. The nitrogen atom in the pyridyl group can act as a hydrogen bond acceptor, facilitating precise interactions with receptor binding sites. This property is leveraged by researchers to develop novel drugs for neurological disorders by enhancing the affinity and selectivity of synthetic peptides and small molecules for their intended neural targets. chemimpex.com For example, the incorporation of pyridyl-alanine into peptide sequences has been explored to modulate the function of neurotransmitter systems. chemimpex.com The position of the nitrogen atom within the pyridyl ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) allows for fine-tuning of the molecule's electronic and steric properties, which can significantly influence its binding affinity and specificity for receptors like the somatostatin (B550006) receptor, a key target in neuroendocrine systems. nih.govnih.gov

Role in Enzyme Inhibitor and Receptor Agonist/Antagonist Development

Boc-3-(4-pyridyl)-D-alanine serves as a crucial scaffold for creating enzyme inhibitors and receptor modulators. The D-alanine component can act as a mimic or pseudo-substrate for enzymes that process D-amino acids, such as those involved in bacterial cell wall synthesis. This makes its derivatives potential candidates for novel antimicrobial agents that function by inhibiting essential bacterial enzymes.

In the realm of receptor modulation, pyridyl-alanine has been successfully incorporated into peptides to create potent receptor antagonists. Research has demonstrated that substituting other amino acids with pyridyl-alanine in peptide analogs can lead to compounds with high binding affinity and antagonistic activity. A notable example is the development of antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor, where analogs containing 3-pyridyl-D-alanine were found to be highly effective inhibitors of ovulation. researchgate.net Similarly, pyridyl-alanine has been used to synthesize somatostatin antagonists, which are valuable in both diagnostics and cancer therapy. nih.govnih.govchemicalbook.com

Table 1: Research Findings on Pyridyl-Alanine in Receptor Antagonist Development

Receptor TargetModified PeptideKey Finding
Luteinizing Hormone-Releasing Hormone (LHRH)[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRHCaused 100% inhibition of ovulation in rats at a 500 ng dose, demonstrating high potency as an antagonist. researchgate.net
Somatostatin Receptor Subtype 2 (SST₂)DOTA-[4Pal³]-LM3The 4-pyridyl-alanine isomer showed improved binding affinity compared to other isomers and the parent compound. nih.gov
Somatostatin Receptor Subtype 2 (SST₂)DOTA-[3Pal³]-LM3Exhibited high uptake and prolonged retention in the kidneys, suggesting specific interactions with renal transporters. nih.govnih.gov

Synthesis of Fluorescent D-Amino Acids for Biological Labeling and Imaging Applications

Fluorescent D-amino acids (FDAAs) are powerful tools for probing biological processes, such as bacterial cell wall synthesis, without significant perturbation. chemimpex.com A modular synthesis approach is often used, where a Boc-protected D-amino acid backbone is coupled with a commercially available fluorophore.

While direct synthesis of a fluorescent probe from Boc-3-(4-pyridyl)-D-alanine is not extensively documented in the provided sources, its structure is well-suited for this application. The Boc-protected D-alanine core serves as the handle for enzymatic incorporation into biological structures, and the pyridyl ring provides a site for chemical modification or conjugation with a fluorescent dye. This modular strategy allows for the creation of a diverse library of FDAAs with varied spectral properties for use in advanced imaging techniques like fluorescence microscopy.

Table 2: Conceptual Modular Synthesis of Fluorescent D-Amino Acids

StepComponent 1 (Backbone)Component 2 (Fluorophore)Resulting ProductApplication
1N-α-Boc-protected 3-amino-D-alanine7-hydroxycoumarin-3-carboxylic acid (HCC-OH)HADA (Blue fluorescent)Labeling peptidoglycan synthesis.
2N-α-Boc-protected 3-amino-D-alanine4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)NADA (Green fluorescent)Probing bacterial growth.
3Boc-3-(4-pyridyl)-D-alanine (Hypothetical)A suitable activated fluorophoreNovel Pyridyl-FDAAPotential for targeted biological imaging.

Bioconjugation Strategies for Advanced Diagnostics and Therapeutics

Bioconjugation involves linking a biologically active molecule to another molecule, such as a probe or a drug, to create a construct with enhanced properties. The unique chemical properties of Boc-3-(4-pyridyl)-D-alanine make it a valuable component in such strategies. Its integration into peptides allows for site-specific modification.

A significant application is in the development of theranostics for cancer, which combine diagnostic imaging and therapy. Researchers have incorporated pyridyl-alanine into somatostatin receptor antagonists and attached a chelating agent like DOTA. nih.govnih.gov This allows for the chelation of a radionuclide, such as Lutetium-177. The resulting radiolabeled peptide can be used for PET imaging to locate tumors and simultaneously deliver targeted radiotherapy to those sites, showcasing a powerful bioconjugation strategy for personalized medicine. nih.gov

Research in Neuroscience and Neurological Disorders

The structural similarity of the pyridyl group to neurotransmitter components makes Boc-3-(4-pyridyl)-D-alanine a compound of high interest in neuroscience. It serves as a building block for synthesizing probes and therapeutic candidates aimed at understanding and treating neurological disorders. chemimpex.com The ability to create peptides that interact with specific neurotransmitter systems allows for detailed investigation into brain chemistry and the mechanisms underlying various CNS conditions. chemimpex.com

D-amino acids, particularly D-serine and D-alanine, are known to be crucial modulators of N-methyl-D-aspartate (NMDA) receptors, acting as co-agonists at the glycine (B1666218) binding site. nih.gov The NMDA receptor is fundamental to synaptic plasticity, learning, and memory, and its dysfunction is implicated in numerous neurological and psychiatric disorders. nih.govresearchgate.net

While direct modulation of NMDA receptors by Boc-3-(4-pyridyl)-D-alanine itself is not specified in the available research, its D-alanine core makes it a rational starting point for designing novel NMDA receptor modulators. The pyridyl group offers a functional handle that can be modified to alter binding affinity, selectivity, and pharmacokinetic properties, providing a strategic advantage in the development of new therapeutics targeting the glutamatergic system.

Recent research has highlighted the neuroprotective potential of various D-amino acids, moving beyond their role as simple NMDA receptor modulators. nih.gov Studies have explored the use of D-amino acid derivatives in protecting against brain injury and neurodegeneration. For instance, peptides containing D-arginine have been shown to be neuroprotective in models of ischemic brain injury. nih.gov

Compounds like 3-(3'-Pyridyl)-D-alanine have been specifically investigated for their potential neuroprotective properties. chemimpex.com By incorporating this and related amino acids into novel molecules, researchers aim to elucidate the broader roles of D-amino acids in brain chemistry and develop new strategies to protect against neuronal damage in conditions like stroke and Alzheimer's disease. researchgate.netnih.gov

Broader Research Applications and Future Directions for Boc 3 4 Pyridyl D Alanine

Utilization in Materials Science for Advanced Drug Delivery Systems

The unique structural characteristics of Boc-3-(4-pyridyl)-D-alanine make it a valuable component in the field of materials science, particularly for the development of advanced drug delivery systems. chemimpex.com The incorporation of this compound into polymer-based carriers can enhance the efficacy and targeting of therapeutic agents. chemimpex.com Polymer-based drug delivery utilizes materials to encapsulate, protect, and transport therapeutics in a controlled manner, which can improve drug stability and bioavailability while reducing side effects.

The pyridine (B92270) ring within the Boc-3-(4-pyridyl)-D-alanine structure is of particular importance. This feature allows for specific interactions with biological targets, which is a crucial aspect in designing targeted therapeutics. chemimpex.com In drug delivery systems, polymers can be modified to target specific tissues or cells, such as tumors, thereby minimizing off-target toxicity. The inclusion of building blocks like Boc-3-(4-pyridyl)-D-alanine can contribute to the functionality of these targeted systems.

Table 1: Applications in Drug Delivery Systems

Feature of Boc-3-(4-pyridyl)-D-alanine Implication for Drug Delivery Systems
Pyridine Ring Allows for increased interaction with biological targets, facilitating targeted drug delivery. chemimpex.com
Chiral D-amino acid structure Can improve the stability of peptide-based drug carriers by reducing enzymatic degradation. jpt.com

Role in Studying Protein-Ligand Interactions and Cellular Processes

Boc-3-(4-pyridyl)-D-alanine serves as a crucial tool in molecular biology for investigating protein interactions and functions. chemimpex.com Understanding these interactions is fundamental to deciphering cellular processes and can lead to significant breakthroughs. chemimpex.com The specific stereochemistry of D-amino acids can influence how peptides containing them interact with biological systems, as enzymes, receptors, and transporters are often stereospecific. jpt.com

The incorporation of non-natural D-amino acids like 3-(4-pyridyl)-D-alanine into peptide chains allows researchers to probe the binding sites of proteins with high specificity. The pyridine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition at the active sites of enzymes and receptors. Studying how these modified peptides bind to their targets provides valuable insights into the structural requirements for ligand recognition and can aid in the rational design of novel therapeutics.

Advancements in Chiral D-Amino Acid Chemistry and its Interdisciplinary Impact

The study and application of chiral D-amino acids, including Boc-3-(4-pyridyl)-D-alanine, represent a significant area of advancement in chemistry with broad interdisciplinary impact. While L-amino acids are predominant in nature, the less common D-forms play unique and important biological roles. jpt.com Recent technological advancements have enabled the precise detection and quantification of D-amino acids in complex biological samples, revealing their connection to various diseases and physiological processes. mdpi.com

The development of sophisticated analytical techniques, such as chromatography and mass spectrometry, has been pivotal. mdpi.com These methods often rely on chiral stationary phases or derivatization reagents to separate and identify enantiomers. mdpi.comresearchgate.net The impetus for these advances in chiral separation has been particularly high in recent years and continues to be an area of intense focus. researchgate.net

The ability to synthesize and incorporate specific D-amino acids like pyridylalanine into peptides has had a profound impact on drug discovery. jpt.com Peptides containing D-amino acids often exhibit increased stability against enzymatic degradation, leading to drugs with longer half-lives and improved therapeutic value. jpt.com This has made the strategic use of chirality a key focus in the development of next-generation peptide-based therapeutics. jpt.com

Table 2: Key Areas of Impact for Chiral D-Amino Acid Chemistry

Field Impact of D-Amino Acid Integration
Pharmaceuticals Development of more stable and effective peptide therapeutics with improved pharmacokinetic profiles. jpt.com
Biomarker Discovery D-amino acids are being investigated as potential biomarkers for various diseases, including neurological disorders. mdpi.comnih.gov
Analytical Chemistry Driving innovation in chiral separation techniques and the development of new chiral stationary phases. mdpi.comresearchgate.net

| Molecular Biology | Enabling detailed studies of protein-ligand interactions and the stereospecificity of biological systems. chemimpex.comjpt.com |

Emerging Research Areas and Unexplored Synthetic Avenues for Pyridylalanines

The field of pyridylalanine chemistry continues to evolve, with researchers exploring new applications and synthetic methodologies. One emerging area is the use of pyridylalanine-containing peptides as catalysts in enantioselective synthesis. For example, mechanistic studies have been conducted on pyridylalanine-peptide catalyzed enantioselective additions to N-acyl imines, revealing atypical reaction mechanisms. nih.gov Such research opens the door to designing novel peptide-based catalysts for complex chemical transformations.

Future research may also focus on new, more efficient methods for the synthesis of pyridylalanine derivatives. While various synthetic routes exist, the development of methods that offer greater control over stereochemistry and functional group compatibility remains an active area of investigation. Furthermore, the creation of novel pyridylalanine analogs with different substitution patterns on the pyridine ring could provide new building blocks for drug discovery and materials science, offering tailored properties for specific applications. The exploration of these unexplored synthetic avenues is crucial for expanding the utility of this versatile class of amino acids.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling Boc-3-(4-pyridyl)-D-alanine in laboratory settings?

  • Methodological Answer :

  • Storage : Store in sealed containers at 0–6°C to prevent decomposition .
  • Handling : Use local exhaust ventilation to avoid dust generation. Avoid contact with strong oxidizers (e.g., peroxides), which may trigger hazardous reactions .
  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes .

Q. How can researchers distinguish Boc-3-(4-pyridyl)-D-alanine from its structural isomers (e.g., 2-pyridyl or L-enantiomer variants)?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak® columns) to resolve D/L enantiomers .
  • Spectroscopic Analysis : Compare 1^1H NMR chemical shifts of the pyridyl protons (4-pyridyl protons resonate downfield compared to 2-pyridyl due to ring current effects) .
  • Melting Point : The 4-pyridyl-D-alanine derivative (CAS 37535-58-3) has distinct physical properties (e.g., melting point 224°C) compared to 2-pyridyl-L-alanine (CAS 71239-85-5, melting point not reported) .

Advanced Research Questions

Q. How can Boc-3-(4-pyridyl)-D-alanine be used to probe D-alanine racemase (AlrA) activity in antibiotic resistance studies?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Prepare cell extracts from bacterial strains (e.g., Mycobacterium smegmatis). Measure racemase activity by monitoring L- to D-alanine conversion via polarimetry or HPLC. Introduce Boc-3-(4-pyridyl)-D-alanine as a competitive inhibitor and assess IC50_{50} values .
  • Overexpression Studies : Clone the alrA gene into a multicopy plasmid (e.g., pBUN19). Compare racemase activity in wild-type vs. recombinant strains to evaluate dose-dependent inhibition .

Q. How to resolve contradictions in D-alanine toxicity data related to aminoacylation by AlaRS?

  • Methodological Answer :

  • Mutant Analysis : Use editing-defective AlaRS mutants (e.g., EcAlaRS C666A) to test aminoacylation of tRNAAla^{Ala} with D-alanine at high concentrations (100 mM). Monitor deacylation efficiency using D-Tyr-tRNA deacylase (DTD) .
  • Flexizyme-Based Charging : Generate D-Ala-tRNAAla^{Ala} via flexizyme (non-specific ribozyme) and compare deacylation rates by wild-type AlaRS vs. DTD to isolate chirality-specific effects .

Q. What strategies optimize the synthesis of Boc-3-(4-pyridyl)-D-alanine for peptide backbone modifications?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino acid during solid-phase peptide synthesis (SPPS). Cleave with trifluoroacetic acid (TFA) post-assembly .
  • Sidechain Functionalization : Introduce the 4-pyridyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution on halogenated alanine precursors .

Q. How does Boc-3-(4-pyridyl)-D-alanine compare to other D-alanine analogs in inhibiting Ddl (D-alanine:D-alanine ligase)?

  • Methodological Answer :

  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities of Boc-3-(4-pyridyl)-D-alanine vs. natural D-Ala at the Ddl active site. Validate with kinetic assays measuring ATP consumption .
  • MIC Testing : Assess minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Streptococcus sanguinis) to evaluate antimicrobial potency .

Data Contradiction Analysis

Q. Why do some studies report negligible D-alanine toxicity despite AlaRS mischarging tRNAAla^{Ala}?

  • Methodological Resolution :

  • Concentration Thresholds : Toxicity may only manifest at supraphysiological D-alanine levels (>100 mM), as seen in EcAlaRS C666A experiments. Test viability of bacterial cultures across a concentration gradient .
  • In Vivo vs. In Vitro Discrepancies : Use knockouts of DTD or AlaRS editing domains to isolate mischarging effects in vivo .

Experimental Design Considerations

Q. How to design a stability study for Boc-3-(4-pyridyl)-D-alanine under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via LC-MS and quantify half-life using first-order kinetics .
  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.